REACTION_CXSMILES
|
[S:1]([C:5]1[C:6]([C:10]([O:12]C)=O)=[CH:7][S:8][CH:9]=1)(=[O:4])(=[O:3])[NH2:2]>C[O-].[Na+]>[O:12]=[C:10]1[C:6]2=[CH:7][S:8][CH:9]=[C:5]2[S:1](=[O:4])(=[O:3])[NH:2]1 |f:1.2|
|
Name
|
|
Quantity
|
31.6 g
|
Type
|
reactant
|
Smiles
|
S(N)(=O)(=O)C=1C(=CSC1)C(=O)OC
|
Name
|
sodium methylate
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The methanol is evaporated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
the product precipitates as crystals
|
Type
|
CUSTOM
|
Details
|
It may be recrystallized from water or ethanol
|
Name
|
|
Type
|
|
Smiles
|
O=C1NS(C=2C1=CSC2)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |